molecular formula C16H17N3O B3856705 N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide

N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide

Cat. No.: B3856705
M. Wt: 267.33 g/mol
InChI Key: GSUDPPFEUOXWMY-VCHYOVAHSA-N
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Description

N'-{(E)-[4-(Propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide is a hydrazone derivative featuring a pyridine-3-carbohydrazide backbone conjugated with a 4-isopropylphenyl group via an E-configuration methylidene linkage. This compound belongs to a broader class of Schiff base derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and metal-chelating properties.

Properties

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12(2)14-7-5-13(6-8-14)10-18-19-16(20)15-4-3-9-17-11-15/h3-12H,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUDPPFEUOXWMY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 4-(propan-2-yl)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles, including amines and thiols, can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: New compounds with different functional groups replacing the hydrazone group.

Scientific Research Applications

N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound’s hydrazone group can interact with biological targets, disrupting normal cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Halogen-Substituted Pyridine-3-carbohydrazides

describes several pyridine-3-carbohydrazides with halogenated phenyl groups (Table 1). These compounds exhibit distinct physical and spectroscopic properties due to electronic and steric effects of substituents:

Compound Name Substituents Melting Point (°C) Yield (%) Key Observations
Compound 7 2-Bromo-5-fluorophenyl 128 95 High yield; moderate melting point suggests crystalline stability
Compound 8 4-Bromo-2-fluorophenyl 168 85 Higher melting point indicates stronger intermolecular forces (e.g., halogen bonding)
Compound 9 2-Chloro-6-fluorophenyl 186 88 Elevated melting point likely due to chloro-fluoro synergism
Compound 10 2-Chloro-5-nitrophenyl 220 87 Nitro group increases polarity and melting point
Compound 11 2,3-Difluorophenyl 146 96 Fluorine’s electron-withdrawing effect enhances solubility in polar solvents

Key Differences :

  • The target compound’s isopropyl group confers greater hydrophobicity compared to halogenated analogs, which may reduce aqueous solubility but improve lipid bilayer penetration.

Quinoline-Based Carbohydrazides

and highlight quinoline derivatives such as N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide. These compounds exhibit:

  • Enhanced Metal Chelation: The hydroxyquinoline moiety facilitates binding to Cu(II) and Zn(II) ions, forming stable 1:2 (metal:ligand) complexes .
  • Biological Activity: Quinoline derivatives often show superior antimicrobial and anticancer activity compared to simpler phenyl-substituted analogs due to extended π-conjugation and rigid planar structures .

Contrast with Target Compound :

  • The absence of a quinoline ring in the target compound may limit its metal-binding versatility but could reduce toxicity risks associated with polyaromatic systems.

Piperidine- and Heterocycle-Modified Derivatives

describes N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, which incorporates a piperidine ring. This modification:

  • Alters Pharmacokinetics : Bulky heterocycles like piperidine may slow metabolic degradation, extending half-life .

Comparison :

  • The target compound’s isopropyl group is less basic than piperidine but offers a balance between lipophilicity and metabolic stability.

Metal Complexation Behavior

reports that pyridine-carbohydrazides with hydroxyquinoline substituents form stable Cu(II) and Zn(II) complexes. Theoretical and experimental studies confirm a 1:2 metal-to-ligand stoichiometry, with ligand geometry dictating complex stability .

Implications for Target Compound :

  • While the target compound lacks hydroxyquinoline’s chelating hydroxyl group, its pyridine and hydrazide moieties may still coordinate metals, albeit with lower affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide
Reactant of Route 2
N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-3-carbohydrazide

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